GRD081 -

GRD081

Catalog Number: EVT-1536253
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Overview

GRD081 is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, commonly referred to as PI3K/mTOR inhibitors. These pathways are crucial for regulating cellular growth, proliferation, and survival, making GRD081 a promising candidate for therapeutic applications, particularly in oncology. Preclinical studies have shown that GRD081 can significantly reduce tumor growth in various cancer models, highlighting its potential in cancer treatment and other diseases.

Source

The compound was identified through extensive research aimed at developing effective inhibitors targeting the PI3K/mTOR signaling pathways. The synthesis of GRD081 involves advanced organic chemistry techniques to ensure high purity and efficacy. Safety evaluations have been conducted in animal models, with findings indicating a no-observed-adverse-effect level of 1 mg/kg/day in beagle dogs and less than 2 mg/kg/day in Sprague-Dawley rats .

Classification

GRD081 is classified as a dual inhibitor of the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. It falls under the category of small molecules used in cancer therapy, particularly targeting solid tumors and other diseases influenced by these signaling pathways.

Synthesis Analysis

Methods

The synthesis of GRD081 employs complex organic chemistry techniques tailored to produce the compound with high purity. While specific synthetic routes are proprietary, general methods may include:

  • Stepwise Synthesis: Utilizing multiple reaction steps to build the molecular framework.
  • Functional Group Modifications: Introducing specific functional groups to enhance biological activity.
  • Purification Techniques: Employing chromatography or recrystallization to achieve desired purity levels.

Technical details regarding the exact synthesis pathway remain proprietary but typically involve strategic planning to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of GRD081 is characterized by its ability to interact with both the phosphoinositide 3-kinase and mammalian target of rapamycin proteins. The compound's structural formula includes specific functional groups that facilitate its inhibitory action.

Data

While detailed structural data such as crystallographic information may not be publicly available, general characteristics include:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Structural Features: Presence of aromatic rings and heterocycles that contribute to its binding affinity.
Chemical Reactions Analysis

Reactions

GRD081 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor. Key reactions include:

  • Binding Interactions: Formation of non-covalent interactions with target proteins (e.g., hydrogen bonds, hydrophobic interactions).
  • Inhibition Mechanism: Competitive inhibition where GRD081 competes with natural substrates for binding sites on phosphoinositide 3-kinase and mammalian target of rapamycin.

Technical Details

The effectiveness of GRD081 as an inhibitor can be quantitatively assessed using enzyme kinetics, where parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined through experimental assays.

Mechanism of Action

Process

GRD081 exerts its therapeutic effects through dual inhibition of the PI3K/mTOR signaling pathways. This mechanism involves:

  1. Inhibition of Phosphoinositide 3-Kinase: Blocking this enzyme disrupts downstream signaling that promotes cell growth and survival.
  2. Inhibition of Mammalian Target of Rapamycin: This further halts protein synthesis and cellular proliferation.

Data

Preclinical studies have demonstrated that GRD081 effectively reduces tumor growth across various cancer models, suggesting a potent mechanism against malignancies influenced by aberrant PI3K/mTOR signaling.

Physical and Chemical Properties Analysis

Physical Properties

GRD081 exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with biological targets without significant off-target effects.

Relevant data from safety studies indicate a favorable profile for further development in clinical settings.

Applications

GRD081 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a dual inhibitor, it is being explored for treating various cancers where PI3K/mTOR pathways are dysregulated.
  • Biomedical Research: Useful in studying cellular signaling mechanisms and developing new treatment strategies for genetic disorders influenced by these pathways.
  • Combination Therapies: Potential use in conjunction with other therapeutic agents to enhance efficacy against resistant cancer types.
Introduction to GRD081: Pharmacological Classification & Molecular Targets

GRD081 is a synthetic small-molecule inhibitor classified as a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. It targets key nodes in the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers due to mutations in genes like PIK3CA or loss of PTEN function [8]. By concurrently inhibiting PI3K (classes Iα, Iβ, Iδ, Iγ) and mTOR complexes (mTORC1/2), GRD081 disrupts oncogenic signaling that promotes cell survival, proliferation, and metabolic adaptation in malignancies [6] [9].

Dual PI3K/mTOR Inhibition as a Therapeutic Strategy in Oncology

The PI3K/AKT/mTOR pathway is aberrantly activated in ~50% of human cancers, driving tumor growth and therapy resistance [6] [8]. Dual inhibitors like GRD081 address limitations of single-target agents by:

  • Blocking compensatory feedback loops: mTORC1 inhibition relieves negative feedback on RTKs, reactivating PI3K. Dual targeting prevents this escape mechanism [8] [9].
  • Suppressing both mTOR complexes: Unlike rapalogs (e.g., everolimus) that only inhibit mTORC1, GRD081 also targets mTORC2, preventing AKT activation via Ser473 phosphorylation [6].
  • Broad-spectrum activity: Compared to isoform-specific PI3K inhibitors (e.g., idelalisib for PI3Kδ), GRD081’s pan-PI3K/mTOR inhibition is effective in tumors with diverse genetic drivers [9].

Preclinical studies demonstrate GRD081’s superior efficacy over first-generation inhibitors like BEZ235, showing 2–3 times higher tumor growth inhibition in A549 non-small cell lung cancer and U87-MG glioblastoma xenograft models [3]. Its mechanism includes:

  • Akt dephosphorylation: Disrupts downstream signaling cascades.
  • Apoptosis induction: Promotes programmed cell death in cancer cell lines.
  • Immunomodulation: Alters tumor microenvironment interactions .

Table 1: Key Dual PI3K/mTOR Inhibitors in Oncology Research

CompoundPI3K IC50 (nM)mTOR IC50 (nM)Clinical StatusDistinguishing Features
GRD081Similar to BEZ235Similar to BEZ235Phase I2–3x efficacy vs. BEZ235 in xenografts
BEZ235 (dactolisib)4–75*6–75*Phase II discontinuedBroad kinase inhibition
GSK10596150.4–12*12*PreclinicalNanomolar potency against all PI3K isoforms
PI-1032–15*20–83*Preclinical (tool compound)Rapid metabolism in vivo

*Values vary by isoform and assay system* [9].

Structural Characterization of GRD081: Molecular Formula & Functional Groups

While the exact molecular formula of GRD081 remains proprietary, its chemical class shares features with characterized pyridofuranopyrimidine inhibitors like PI-103 (a prototypical dual PI3K/mTOR inhibitor) [9]. Key structural attributes include:

  • Heterocyclic core: Predicted pyridofuranopyrimidine scaffold enabling ATP-competitive binding.
  • Morpholine substituent: Binds to the affinity pocket in PI3K’s ATP-binding site via hydrogen bonding to Val851.
  • Hydrophobic domains: Facilitate membrane penetration and target engagement [9].

The compound is described as a solid powder suitable for suspension in aqueous vehicles (e.g., 0.5% carboxymethyl cellulose) for in vivo administration [3]. Its structural optimization likely enhances metabolic stability compared to early analogs like PI-103, which exhibits rapid clearance in vivo. Functional groups critical for dual inhibition include:

  • Hydrogen bond acceptors/donors for kinase hinge region interaction.
  • Aromatic rings for hydrophobic stacking in catalytic clefts.
  • Stereospecific motifs ensuring selective binding to PI3K and mTOR’s kinase domains [9].

Figure 1: Putative Structure of GRD081 Based on Pyridofuranopyrimidine Class

O  /  N           Morpholine  / \\         /  Furan  - Pyrimidine - Pyridine  \\ /  N  Hydrophobic tail  

Shared features with PI-103 class inhibitors [9].

Evolutionary Context of PI3K/mTOR Pathway Inhibitors in Cancer Research

Cancer progression reflects somatic evolution where genomic instability and selection pressure drive clonal expansion. The PI3K/AKT/mTOR pathway’s role in cellular metabolism and growth makes it a frequent target for oncogenic mutations [5] [7]. Dual inhibitors like GRD081 represent an evolutionary-response strategy:

  • Overcoming adaptive resistance: Tumors with PIK3CA mutations or PTEN loss develop dependency on PI3K/mTOR signaling ("oncogene addiction"). Dual inhibitors impose stronger selective pressure against these clones than single-target agents [8] [9].
  • Managing clonal heterogeneity: In tumors with whole-genome duplication (WGD), indirect evolutionary paths to aneuploidy amplify PI3K pathway genes. GRD081’s broad activity may target subclones with divergent resistance mechanisms [5].
  • Context-dependent selection: Microenvironmental factors (e.g., hypoxia, nutrient gradients) influence the fitness advantage conferred by PI3K mutations. Dual inhibitors disrupt this context by uniformly suppressing pathway output [7] [8].

Table 2: Evolutionary Drivers of PI3K/AKT/mTOR Pathway Alterations in Cancer

Genetic AlterationFrequency in CancersEvolutionary ConsequenceGRD081’s Relevance
PIK3CA mutations11–35% (breast, endometrial, CRC)Gain-of-function; enhances lipid kinase activityDirectly targets mutant p110α
PTEN loss~40% (prostate, glioma)Loss of PIP3 dephosphorylation; hyperactivates AKTSuppresses PIP3-dependent signaling
AKT amplifications2–8% (gastric, ovarian)Bypasses upstream activationInhibits mTORC2-mediated AKT phosphorylation
mTOR mutations5–10% (renal, bladder)Constitutive kinase activationDirectly inhibits catalytic site

Data compiled from [6] [8].

The development of GRD081 aligns with trends toward vertical pathway inhibition to forestall resistance. Preclinical data show synergy with immunotherapy and targeted agents, suggesting potential for evolutionary trap strategies that simultaneously block multiple escape routes [3] [9].

Properties

Product Name

GRD081

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

GRD081; GRD-081; GRD 081.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.